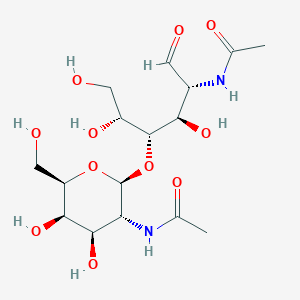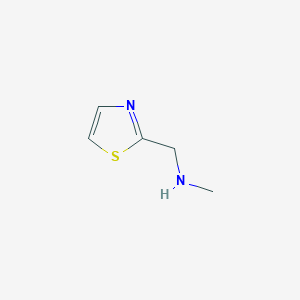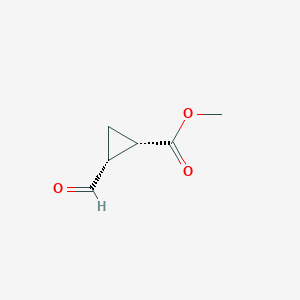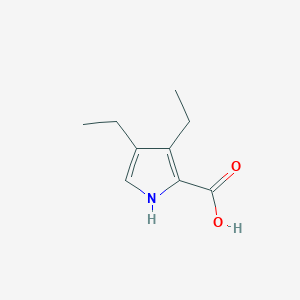![molecular formula C9H11N3O B139276 5-(2-Aminoethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 159417-87-5](/img/structure/B139276.png)
5-(2-Aminoethyl)-1H-benzo[d]imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminoethyl)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of o-phenylenediamine with ethyl chloroacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Aminoethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
5-(2-Aminoethyl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mecanismo De Acción
The mechanism of action of 5-(2-Aminoethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s effects on cellular processes are mediated through its influence on molecular targets and pathways involved in cell signaling, metabolism, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Ethanolamine: A simple amino alcohol with similar functional groups but different structural properties.
2-Aminothiazole: Another heterocyclic compound with a similar aminoethyl group but a different core structure.
Uniqueness
5-(2-Aminoethyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its benzimidazole core, which imparts specific biological activities and chemical reactivity.
Propiedades
Número CAS |
159417-87-5 |
|---|---|
Fórmula molecular |
C9H11N3O |
Peso molecular |
177.2 g/mol |
Nombre IUPAC |
5-(2-aminoethyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C9H11N3O/c10-4-3-6-1-2-7-8(5-6)12-9(13)11-7/h1-2,5H,3-4,10H2,(H2,11,12,13) |
Clave InChI |
RYNJQEJBPAYCHR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCN)NC(=O)N2 |
SMILES canónico |
C1=CC2=C(C=C1CCN)NC(=O)N2 |
Sinónimos |
2H-Benzimidazol-2-one,5-(2-aminoethyl)-1,3-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene](/img/structure/B139204.png)

![1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B139208.png)






![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)

